molecular formula C14 H25 N O11 B016246 N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide CAS No. 55637-63-3

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

Cat. No. B016246
CAS RN: 55637-63-3
M. Wt: 383.35 g/mol
InChI Key: HESSGHHCXGBPAJ-BBHPJHERSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that include the formation of key intermediates, selective protection and deprotection of functional groups, and the use of specific reagents to achieve the desired stereochemistry. While the detailed synthesis process for the specified compound is not directly available, similar compounds, such as acetamides and hydroxamic acids, are synthesized through reactions involving acetylation, condensation, and specific reagent-mediated transformations (Dziuk et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), which reveal the arrangement of atoms, stereochemistry, and conformation. For example, a related compound's crystal structure showed a dimeric arrangement through hydrogen bonds, indicating the importance of intermolecular interactions in determining molecular conformation (Soylu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds like the one described typically involve nucleophilic addition, acylation, and various redox processes. The reactivity can be influenced by the presence of hydroxyl, acetamido, and glycosidic functional groups, enabling a range of chemical transformations. The specific reactivity patterns would depend on the functional groups present in the molecule and their relative positions.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure give insights into the compound's behavior in different environments. These properties are crucial for determining the compound's application in synthesis and its physical handling. For instance, compounds with hydroxamic acid functionality generally exhibit specific solubility patterns in polar and non-polar solvents, impacting their isolation and purification (Zehavi & Sharon, 1973).

Scientific Research Applications

Environmental Impact and Degradation Pathways

A significant area of study involves understanding the environmental impact and degradation pathways of acetaminophen (ACT) and related compounds. Advanced oxidation processes (AOPs) are explored for treating acetaminophen in aqueous media, revealing various degradation by-products and their biotoxicity. This research contributes to enhancing the degradation efficiency of such compounds using AOP systems, indicating a potential application in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Profile Enhancement

Research into the stereochemistry of phenylpiracetam and its methyl derivative shows the direct relationship between the configuration of stereocenters and biological properties. This area of study highlights the pharmacological advantages of certain stereoisomers, emphasizing the importance of drug substance purification for enhanced therapeutic efficacy. Such studies are pivotal in the development of more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

Interaction with Cannabinoid System

Exploration of the interactions between nonsteroidal anti-inflammatory drugs (NSAIDs) and the cannabinoid system reveals potential influences of some NSAIDs on cannabinoid system mechanisms. This includes inhibiting fatty acid amide hydrolase (FAAH) or affecting an intracellular transporter of endocannabinoids, highlighting a complex interrelation between these systems. Understanding these interactions opens new avenues for research on pain management and anti-inflammatory therapies (Păunescu, Coman, Coman, Ghiţă, Georgescu, Drăia, & Fulga, 2011).

Environmental Fate of Flame Retardants

Studies on novel brominated flame retardants (NBFRs) in various environments shed light on their occurrence, environmental fate, and potential risks. Research emphasizes the need for comprehensive monitoring and optimized analytical methods to understand the environmental impact of these chemicals better. Such efforts are crucial for assessing and mitigating potential ecological and health risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

properties

CAS RN

55637-63-3

Product Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

Molecular Formula

C14 H25 N O11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12-,13+,14?/m0/s1

InChI Key

HESSGHHCXGBPAJ-BBHPJHERSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

synonyms

4-MPADG
4-O-beta-D-mannopyranosyl-2-acetamido-2-deoxy-D-glucose
4-O-mannopyranosyl-2-acetamido-2-deoxyglucose
ManB(1-4)GlcNAc
mannosyl-(1-4)-acetylglucosamine
mannosyl-(1-4)-N-acetylglucosamine
mannosyl-beta(1-4)-N-acetylglucosamine

Origin of Product

United States

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